molecular formula C14H17N3S B5339618 3-cyclopropyl-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole

3-cyclopropyl-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole

Cat. No. B5339618
M. Wt: 259.37 g/mol
InChI Key: JOYZZKKQHJPXMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-cyclopropyl-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole is a chemical compound that belongs to the group of triazole derivatives. It has attracted the attention of chemists and researchers due to its potential applications in the field of medicine and agriculture.

Mechanism of Action

The mechanism of action of 3-cyclopropyl-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole is not fully understood. However, it is believed that the compound inhibits the activity of enzymes involved in the biosynthesis of important cellular components such as DNA, RNA, and proteins. This leads to the disruption of cellular processes and ultimately, cell death.
Biochemical and Physiological Effects
Studies have shown that this compound has a number of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-cyclopropyl-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole is its broad-spectrum antimicrobial activity. This makes it a useful compound for testing against a wide range of microorganisms in lab experiments. However, one limitation is that the compound is relatively unstable and can degrade over time, which can affect the results of experiments.

Future Directions

There are several future directions for research on 3-cyclopropyl-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole. One area of interest is the development of new antibiotics based on this compound. Another area of interest is the development of new anticancer drugs that target specific cancer cells. Additionally, researchers may investigate the potential use of this compound in agriculture as a pesticide or herbicide.
In conclusion, this compound is a promising compound with potential applications in the fields of medicine and agriculture. Its broad-spectrum antimicrobial activity and antitumor properties make it a promising candidate for the development of new antibiotics and anticancer drugs. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 3-cyclopropyl-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole involves the reaction of 3-cyclopropyl-4-methyl-1H-pyrazole-5-thiol with 3-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction takes place in an aprotic solvent such as dimethylformamide (DMF) at a temperature of around 80°C. The resulting product is purified by column chromatography to obtain a pure compound.

Scientific Research Applications

3-cyclopropyl-4-methyl-5-[(3-methylbenzyl)thio]-4H-1,2,4-triazole has been extensively studied for its potential applications in the field of medicine. It has been shown to exhibit antimicrobial activity against a wide range of bacteria and fungi, making it a promising candidate for the development of new antibiotics. Additionally, it has been found to have antitumor activity, making it a potential candidate for the development of new anticancer drugs.

properties

IUPAC Name

3-cyclopropyl-4-methyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3S/c1-10-4-3-5-11(8-10)9-18-14-16-15-13(17(14)2)12-6-7-12/h3-5,8,12H,6-7,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYZZKKQHJPXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(N2C)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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